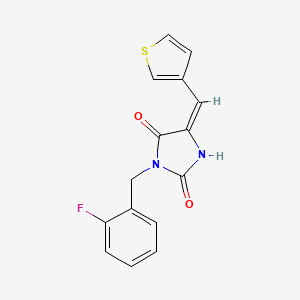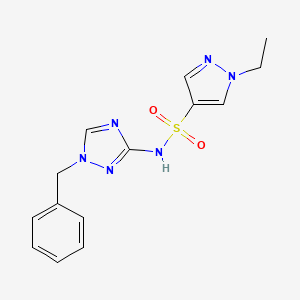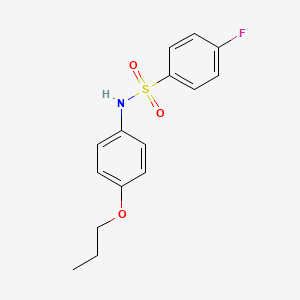![molecular formula C12H13BrN2O2S B4554057 4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B4554057.png)
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene
Übersicht
Beschreibung
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene is an organic compound that features a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring The compound also contains a 3-methylpyrazolyl group, which is a heterocyclic aromatic ring
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may participate in, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Pyrazole derivatives have been shown to display superior antipromastigote activity, which was more active than standard drugs .
Action Environment
The success of the suzuki–miyaura coupling reaction, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Zukünftige Richtungen
The field of pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of new pyrazole-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps. One common method starts with the bromination of 2,5-dimethylbenzene to introduce the bromine atom. This is followed by the sulfonylation reaction, where a sulfonyl chloride is reacted with the brominated intermediate under basic conditions to form the sulfonyl group. Finally, the 3-methylpyrazolyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and the sulfonyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a nucleophilic substitution reaction.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different substituted benzene compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene is unique due to the presence of the 3-methylpyrazolyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHWPSCAPNWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole](/img/structure/B4553979.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4553981.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4553992.png)

![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4554002.png)
![N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4554008.png)
![3-({2-[(2-bromobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4554013.png)
![2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B4554021.png)


![Methyl 3-{[(3-methylpiperidin-1-yl)acetyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4554051.png)
![N-methyl-4-nitro-N-[4-oxo-4-[2-(pyridine-2-carbonyl)hydrazinyl]butyl]benzenesulfonamide](/img/structure/B4554064.png)
![(5E)-5-{[5-(4-Chloro-2-nitrophenyl)furan-2-YL]methylidene}-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4554078.png)
![ethyl 4-({[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetyl}amino)benzoate](/img/structure/B4554086.png)
